Vinyl caffeate
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Overview
Description
Vinyl caffeate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antioxidant Applications
Vinyl caffeate and its derivatives have shown significant potential in various applications due to their antioxidant properties. For instance:
Food Packaging : Research has demonstrated the effectiveness of incorporating caffeic acid (CA), a polyphenol with high antioxidant effects, into ethylene vinyl alcohol copolymer (EVOH) films. These films exhibit improved strength and radical scavenging activity, making them suitable for food packaging applications (Luzi, Torre, & Puglia, 2020).
Food Antioxidants : this compound has been used in the synthesis of phytosteryl caffeates, which have demonstrated higher antioxidant activity compared to caffeic acid and are effective in preventing oxidative degradation in food systems (Tan & Shahidi, 2012).
Biomedical Applications : The development of degradable vinyl polymers, where this compound could potentially play a role, is of great importance in biomedical applications due to the need for materials that can degrade after fulfilling their purpose (Delplace & Nicolas, 2015).
Natural Antioxidants : Isolation of this compound from Perilla frutescens, a Japanese medicinal plant, highlights its potential as a natural antioxidant source (Tada, Matsumoto, Yamaguchi, & Chiba, 1996).
Other Applications
This compound's applications extend beyond its antioxidant properties:
Environmental Applications : It can be involved in processes like the electrochemical oxidation of caffeine in wastewater treatment, showcasing its relevance in environmental applications (Al-Qaim, Mussa, Othman, & Abdullah, 2015).
Pharmaceutical and Cosmetic Industries : this compound derivatives have been studied for their roles in the pharmaceutical and cosmetics sectors due to their biological activities, such as anti-inflammatory and anti-carcinogenic potentials (Tan & Shahidi, 2012).
Selective Adsorption : this compound derivatives have been used in the development of selective adsorption materials, such as molecularly imprinted polymers for caffeine, highlighting their potential in separation and purification processes (Rajabi Khorrami & Rashidpur, 2012).
Properties
CAS No. |
179694-77-0 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
ethenyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+ |
InChI Key |
XVCVDNKCUNGTRP-GQCTYLIASA-N |
Isomeric SMILES |
C=COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES |
C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
melting_point |
133-140°C |
physical_description |
Solid |
Synonyms |
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethenyl ester, (2E)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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